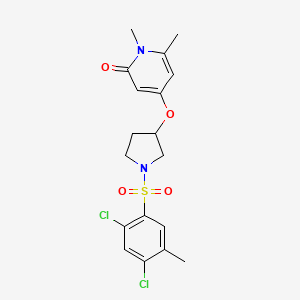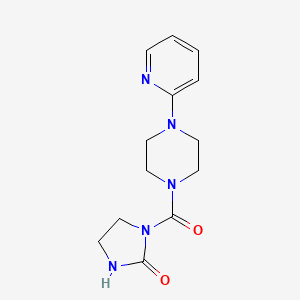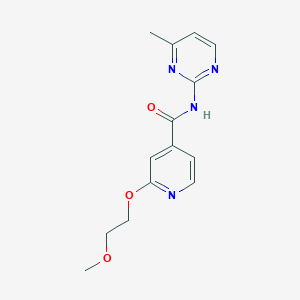
4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenols, such as 4-methylphenol , are organic compounds that have a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . They are widely used in the production of other chemicals .
Synthesis Analysis
Phenols can be synthesized through various methods. One common method is the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . The carbon atom in the ring is sp2 hybridized .Chemical Reactions Analysis
Phenols are highly reactive and can undergo various chemical reactions. They are reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Phenols are typically colorless liquids or solids. They have the ability to form hydrogen bonds, making them soluble in water . The physical and chemical properties of a specific phenol can vary depending on its exact structure.科学的研究の応用
Iodide Ion Detection
The compound exhibits intriguing optical, electrochemical, and sensing properties, making it suitable for detecting iodide ions. An electrochemical sensor based on this compound was developed specifically for iodide anion detection. The complexation ability of the compound with various anions (I^-, Br^-, Cl^-, CN^-, SCN^-, NO_3^-, CH_3COO^-, SO_4^2-, F^-, and S^2-) was explored using UV–Vis spectroscopy. Notably, the proposed probe demonstrated high sensitivity for iodide detection, with absorption intensity changes due to the formation of anil–I^- complexes. The binding occurs in a 1:1 complex stoichiometry, and the association constant was determined to be 8.5 × 10^3 M^-1. Additionally, the sensor exhibited a linear response in the concentration range of 1 × 10^-7 to 1 × 10^-4 M, with a low detection limit of 4 × 10^-8 M. This electrochemical sensor holds promise for water quality monitoring .
Electronic Structure Characterization
The electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol (a derivative of the compound) has been characterized using density functional theory (DFT). Experimental infrared and electronic absorption spectra were obtained and compared with theoretically derived spectra. Such investigations provide insights into the compound’s electronic properties and potential applications .
Carbon Electrodes and Refractory Materials
While not directly related to the compound itself, carbon electrodes play a crucial role in various applications, including electrochemical sensing. Carbon’s chemical and thermophysical properties make it indispensable for non-reductant uses in high-temperature metallurgical processes. However, the development of biocarbon substitutes for large-scale applications in electrodes and refractory materials remains a challenge. Understanding the properties of carbon-based materials contributes to advancements in various fields, including electrochemistry .
作用機序
Target of action
Compounds with a phenolic structure, like the one , often interact with proteins or enzymes in the body. The hydroxyl group (-OH) in the phenolic structure can form hydrogen bonds with amino acid residues in the target proteins, influencing their function .
Mode of action
The interaction of the compound with its targets could lead to changes in the conformation or activity of these proteins, potentially altering cellular processes .
Biochemical pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound targets an enzyme involved in a metabolic pathway, it could influence the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. For example, the presence of a phenolic structure could influence its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cell signaling to alterations in cell metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
特性
IUPAC Name |
4-[(E)-[(Z)-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12-11-22-16(19(12)10-15-3-2-8-21-15)18-17-9-13-4-6-14(20)7-5-13/h2-9,11,20H,10H2,1H3/b17-9+,18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXYOVVCJGXCS-RGJFUNKGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=C(C=C2)O)N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC=C(C=C2)O)/N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2466425.png)

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride](/img/structure/B2466427.png)

![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)

![(Z)-3-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)propanoic acid](/img/structure/B2466432.png)




![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)